molecular formula C26H19NO2 B14918890 2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione

2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14918890
M. Wt: 377.4 g/mol
InChI Key: WGFPOAOSKKMMJE-UHFFFAOYSA-N
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Description

2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-benzyl-4-methylquinoline with indene-1,3-dione under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.

Scientific Research Applications

2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-4-methylquinolin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(1-benzyl-4-methylquinolin-2-ylidene)indene-1,3-dione

InChI

InChI=1S/C26H19NO2/c1-17-15-23(24-25(28)20-12-5-6-13-21(20)26(24)29)27(16-18-9-3-2-4-10-18)22-14-8-7-11-19(17)22/h2-15H,16H2,1H3

InChI Key

WGFPOAOSKKMMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)N(C4=CC=CC=C14)CC5=CC=CC=C5

Origin of Product

United States

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